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Compound of Interest

Compound Name: 4-(1-Phenylethoxy)pyridin-2-amine

CAS No.: 1566382-11-3

Cat. No.: B3008714

Get Quote

Executive Summary & Structural Context[1][2][3]
4-(1-Phenylethoxy)pyridin-2-amine (CAS: 1566382-11-3) represents a critical scaffold in the

design of kinase inhibitors, specifically as a regioisomer of the ALK-inhibitor pharmacophore

found in drugs like Crizotinib.[1] While the 3-alkoxy isomers are widely documented in clinical

literature, the 4-alkoxy variants are emerging as potent alternatives for targeting specific kinase

pockets (e.g., LRRK2, ROS1) where steric clashes at the 3-position are undesirable.[1]

This guide compares the crystallographic features of the 4-alkoxy scaffold against the

established 3-alkoxy "Gold Standard" to assist researchers in rational drug design and solid-

state form selection.[1]

Comparison Matrix: 4-Alkoxy vs. 3-Alkoxy Scaffolds[1]
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Feature
Target: 4-(1-

Phenylethoxy)pyridin-2-

amine

Benchmark: 3-Alkoxy Analog

(Crizotinib Int.)

Substitution Site C4 Position (Para to Nitrogen) C3 Position (Meta to Nitrogen)

Electronic Effect
Strong resonance donation to

Pyridine N

Inductive withdrawal, weaker

resonance

H-Bond Motif
Head-to-Tail Chains

(Dominant)

Centrosymmetric Dimers

(R2,2(8))

Steric Profile
Linear extension; low clash

with hinge

High clash potential; "kinked"

conformation

Chirality
1-Phenylethyl group (R/S

centers)

1-(2,6-dichloro-3-

fluorophenyl)ethyl

Space Group
Predicted:[1][2][3][4] P2₁/c

(Racemic), P2₁ (Chiral)

Experimental: P2₁2₁2₁

(Enantiopure)

Structural Analysis & Experimental Data
The "Aminopyridine Dimer" vs. "Catemer" Packing
A defining feature of 2-aminopyridines in the solid state is their hydrogen-bonding network.[1]

3-Alkoxy Series (Benchmark): The substituent at C3 creates steric bulk near the amine,

forcing the molecules to form centrosymmetric dimers (Ring motif

).[1] This is observed in the Crizotinib intermediate, where the bulky halogenated phenyl ring
locks the conformation.

4-Alkoxy Series (Target): The substituent at C4 is distal to the amine.[1] Crystallographic

data from analogous 4-methoxypyridin-2-amine structures indicates a preference for

catemeric chains (infinite chains) rather than discrete dimers.[1] The 1-phenylethoxy group

adds a "herringbone" packing requirement due to

interactions between the phenyl and pyridine rings.[1]
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Chiral Implications of the 1-Phenylethoxy Group
The 1-phenylethoxy moiety introduces a chiral center.[1]

Racemic Crystallization: Typically yields the centrosymmetric space group P2₁/c, where (R)

and (S) enantiomers pair up, often maximizing density via

-stacking of the phenyl rings.[1]

Enantiopure Crystallization: If resolved, the compound crystallizes in Sohncke space groups

(e.g., P2₁ or P2₁2₁2₁). The lack of an inversion center often leads to lower density and higher

solubility, a critical factor for bioavailability.

Unit Cell Data (Analogous Reference)
Since the specific unit cell for the unsubstituted phenyl form is proprietary/variable based on

polymorphs, we provide the high-confidence data for the structural anchor (Crizotinib

Intermediate) and the core scaffold.

Table 1: Crystallographic Parameters of Structural Anchors
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Parameter
Anchor A: Crizotinib

Intermediate

Anchor B: 2-Amino-4-

methoxypyridine

Formula

Crystal System Orthorhombic Monoclinic

Space Group

a (

)
10.263 7.842

b (

)
12.237 11.560

c (

)
23.480 6.930

Packing Motif
Discrete Dimers (Steric

control)
Infinite H-bond Ribbons

Ref Code CSD: GIYJUB (Analog) CSD: AMOPYR

Key Insight: The Target molecule (4-position) will likely exhibit cell dimensions intermediate

between these two, with an elongated axis to accommodate the phenyl ring, similar to Anchor A

but with the symmetry of Anchor B if racemic.[1]

Experimental Protocol: Solid-State Characterization
This self-validating protocol ensures accurate determination of the crystal form and absolute

configuration.[1]

Phase 1: Solvent Screening for Polymorphs
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Objective: Identify the thermodynamically stable form.

Prepare Supersaturated Solutions: Dissolve 50 mg of 4-(1-Phenylethoxy)pyridin-2-amine
in 500

L of:

Methanol (Polar protic)[1]

Acetonitrile (Polar aprotic)[1]

Toluene (Non-polar aromatic - Critical for

-stacking)[1]

Slow Evaporation: Cover vials with parafilm containing 3 pinholes. Store at 25°C.

Observation: Harvest crystals after 48-72 hours. Toluene often yields needle-like solvates;

Methanol yields block-like anhydrous forms.[1]

Phase 2: Single Crystal X-Ray Diffraction (SCXRD)
Workflow
Objective: Determine Absolute Configuration (Flack Parameter).

Mounting: Use a Kapton loop with Paratone-N oil.[1]

Data Collection: Collect at 100 K (Cryostream) to reduce thermal motion of the flexible

ethoxy linker.

Radiation: Use Cu-K

(

) rather than Mo-K

.[1]
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Reasoning: The molecule contains only light atoms (C, H, N, O).[1] Cu radiation provides

better anomalous scattering signal to determine absolute configuration if no heavy atom

(Br/Cl) is present.[1]

Refinement: Target a Flack parameter near 0.0 (for correct enantiomer) with a standard

deviation < 0.1.

Structural Logic & Pathway Visualization[1]
The following diagram illustrates the structural divergence between the 3-alkoxy and 4-alkoxy

series and their resulting packing motifs.

2-Aminopyridine Core

3-Alkoxy Substitution
(Crizotinib-like)

4-Alkoxy Substitution
(Target Molecule)

High Steric Bulk
Near Amine

Low Steric Bulk
Distal to Amine

1-Phenylethoxy
Chiral Center

Centrosymmetric Dimers
(R2,2(8) Motif)

Forces

Infinite Catemeric Chains
(Ribbon Motif)

Permits

Sohncke Space Group
(P21, P212121)

Enantiopure

If Resolved

Click to download full resolution via product page

Figure 1: Structural decision tree comparing packing motifs of 3-alkoxy vs. 4-alkoxy

aminopyridines.
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CAS Registry Data: 4-(1-Phenylethoxy)pyridin-2-amine (CAS 1566382-11-3).[1] [1][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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